REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+:12].[O:13]1CCCC1>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O-:13])([O-:3])=[O:2].[Na+:12] |f:1.2,4.5|
|
Name
|
|
Quantity
|
119.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
phosphazene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution is slowly added to the flask
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for sixty-five hours
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride
|
Type
|
WASH
|
Details
|
washed with hot tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
WASH
|
Details
|
The gummy oil is washed with large quantities of water and methanol
|
Type
|
CUSTOM
|
Details
|
dried in a dessicator
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C([O-])C=CC=C1.[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+:12].[O:13]1CCCC1>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O-:13])([O-:3])=[O:2].[Na+:12] |f:1.2,4.5|
|
Name
|
|
Quantity
|
119.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
phosphazene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution is slowly added to the flask
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for sixty-five hours
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride
|
Type
|
WASH
|
Details
|
washed with hot tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
WASH
|
Details
|
The gummy oil is washed with large quantities of water and methanol
|
Type
|
CUSTOM
|
Details
|
dried in a dessicator
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C([O-])C=CC=C1.[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |